Acetyl tetrapeptide-15

描述

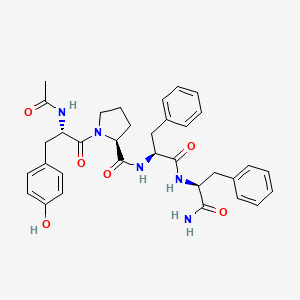

Acetyl Tetrapeptide-15 is a peptide ingredient that targets neuro-sensitive skin, reducing the nerve response to external stimuli . It limits the release of pro-inflammatory neuromediators (CGRP) and lowers the response of the sensory nerves to external stimuli . It is derived from endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), a human μ-opioid agonist with selective anti-nociceptive effects .

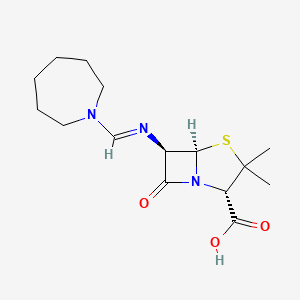

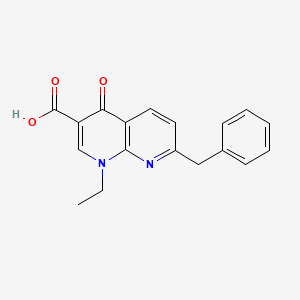

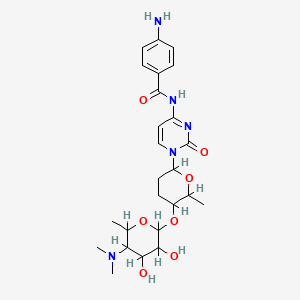

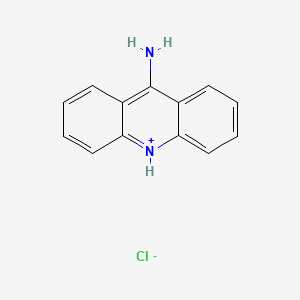

Molecular Structure Analysis

The chemical formula of Acetyl Tetrapeptide-15 is C34H39N5O6 . Its exact mass is 613.29 and its molecular weight is 613.710 .科学研究应用

Application in Dermatology

Scientific Field

Dermatology, specifically for sensitive skin treatment.

Summary of Application

Acetyl tetrapeptide-15 is used in cosmetics for sensitive skin due to its ability to reduce skin hyperreactivity. It works by increasing the threshold of neuronal excitability, which helps in managing inflammatory, chronic, and neuropathic pain.

Methods of Application

The peptide is incorporated into facial cosmetics. It interacts with skin cells through an endorphin-like pathway, engaging μ-opioid receptors to exert its effects.

Results

The efficacy of Acetyl tetrapeptide-15 has been demonstrated both in vitro and in vivo. However, the detailed quantitative data and statistical analyses are not provided in the source .

Application in Pain Management

Scientific Field

Neuroscience and pain management.

Summary of Application

This peptide is developed to manage pain by modulating the pain threshold through neuronal pathways.

Methods of Application

The application methods include topical administration in cosmetic formulations designed to interact with neuronal receptors.

Results

In vivo studies have shown a reduction in skin hyperreactivity, indicating potential for pain management applications. Specific data on the extent of pain reduction is not detailed in the source .

Application in Cosmetic Science

Scientific Field

Cosmetic science, focusing on product development for sensitive skin.

Summary of Application

Acetyl tetrapeptide-15 is utilized for its high potency at low dosages and its ability to penetrate the stratum corneum effectively.

Methods of Application

It is formulated into skincare products and applied topically to the skin, where it interacts with skin cells.

Results

The peptide is present in 17% of the analyzed facial cosmetics for sensitive skin. Its efficacy is supported by scientific evidence, although most data comes from patents and supplier brochures rather than randomized placebo-controlled studies .

Application in Molecular Biology

Scientific Field

Molecular biology, with a focus on receptor-ligand interactions.

Summary of Application

The peptide’s interaction with μ-opioid receptors is of interest for studying receptor-mediated pathways.

Methods of Application

In vitro assays are used to study the binding affinity and mechanism of action of Acetyl tetrapeptide-15 on μ-opioid receptors.

Results

The studies have shown that Acetyl tetrapeptide-15 can modulate receptor activity, but specific binding data and statistical significance are not mentioned in the source .

Application in Pharmaceutical Development

Scientific Field

Pharmaceutical development for topical analgesics.

Summary of Application

The peptide’s potential for reducing skin hyperreactivity suggests its use in developing new analgesic drugs.

Methods of Application

Drug formulations containing Acetyl tetrapeptide-15 are applied topically in clinical trials to assess efficacy and safety.

Results

Clinical trials have indicated positive outcomes in reducing skin sensitivity, but comprehensive data from these trials is not detailed in the source .

Application in Biochemical Research

Scientific Field

Biochemical research, particularly in the study of synthetic peptides.

Summary of Application

Acetyl tetrapeptide-15 serves as a model compound for studying the synthesis and function of synthetic peptides.

Methods of Application

The peptide is synthesized and characterized using various biochemical techniques to understand its structure-activity relationship.

Results

Research has provided insights into the synthetic pathways of peptides like Acetyl tetrapeptide-15, though detailed synthetic procedures and yield data are not provided in the source .

Application in Neuro-Cosmeceuticals

Scientific Field

Cosmetic neuroscience.

Summary of Application

Acetyl tetrapeptide-15 is used as a neuro-cosmeceutical soothing agent, targeting neuro-sensitive skin to reduce nerve response to external stimuli and limit the release of pro-inflammatory neuromediators.

Methods of Application

The peptide is incorporated into skincare products, particularly those designed for sensitive skin, anti-stress care, and men’s care products.

Results

Clinical evidence supports its efficacy in increasing the skin’s tolerance threshold, thereby reducing sensations of pain and discomfort .

Application in Skin Tolerance Enhancement

Scientific Field

Dermatological research.

Summary of Application

This peptide is specifically formulated to enhance skin tolerance, especially in modern treatments like microdermabrasion and peeling, which may cause discomfort on very sensitive skin.

Methods of Application

Acetyl tetrapeptide-15 is added to skincare formulations that are applied to the skin during or after such treatments to mitigate adverse reactions.

Results

It has been shown to effectively make the skin less reactive to different stimuli and sensations, improving the overall tolerance of the skin to various treatments .

Application in Atopic Dermatitis Treatment

Scientific Field

Dermatology and immunology.

Summary of Application

Acetyl tetrapeptide-15 shows promise in treating atopic dermatitis (AD) by suppressing vascular permeability and immune responses, thereby alleviating symptoms.

Methods of Application

Topical administration of the peptide in a murine model of AD has been studied.

Results

The peptide was found to relieve AD-like symptoms such as ear thickness and dermatitis severity scores. It also reduced the infiltration of immune cells and downregulated gene expression of AD-related cytokines .

Application in Vascular Permeability Research

Scientific Field

Vascular biology.

Summary of Application

The peptide has been used to study its effects on vascular permeability, particularly in relation to the VEGF/VEGFR system.

Methods of Application

In vitro experiments demonstrated that Acetyl tetrapeptide-15 inhibited VEGF-induced vascular permeability in endothelial cells.

Results

The findings suggest potential therapeutic applications for conditions associated with increased vascular permeability .

属性

IUPAC Name |

(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44)/t27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXFOBDOGHFWOC-KRCBVYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl tetrapeptide-15 | |

CAS RN |

928007-64-1 | |

| Record name | Acetyl tetrapeptide-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928007641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL TETRAPEPTIDE-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K389LE0MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

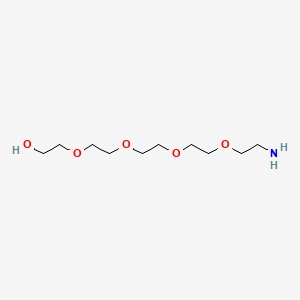

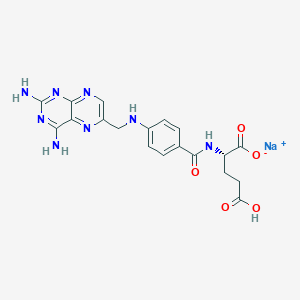

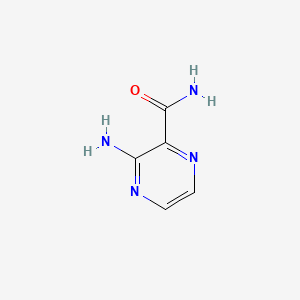

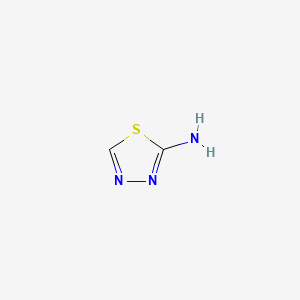

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)